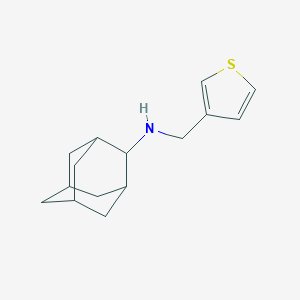![molecular formula C16H21NO B275835 N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine, also known as ENA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of ENA has been studied and optimized, and its mechanism of action has been explored.
Wissenschaftliche Forschungsanwendungen
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been used as a fluorescent probe for the detection of various analytes.
Wirkmechanismus
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine is not fully understood, but it is believed to involve the interaction of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine with specific target molecules in cells. N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been shown to bind to DNA and inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has several advantages for lab experiments, including its ease of synthesis and purification, as well as its fluorescent properties, which make it a useful probe for various analytical applications. However, N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine, including the development of novel N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine-based materials with unique properties, the exploration of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine's potential therapeutic applications, and the investigation of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine for lab experiments and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine involves the condensation of 2-ethoxynaphthalene with propan-2-amine in the presence of a catalyst such as boron trifluoride etherate. The reaction yields N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine as a yellow oil that can be purified through column chromatography. The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine has been optimized to increase yield and purity, and various modifications to the reaction conditions have been explored.
Eigenschaften
Molekularformel |
C16H21NO |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C16H21NO/c1-4-18-16-10-9-13-7-5-6-8-14(13)15(16)11-17-12(2)3/h5-10,12,17H,4,11H2,1-3H3 |
InChI-Schlüssel |
RVOJHWBFLUTFDD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC(C)C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)